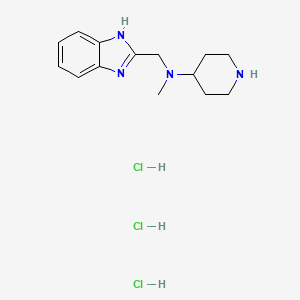

![molecular formula C7H15ClN2O4S B1421951 2-[(4-甲基哌嗪-1-基)磺酰基]乙酸盐酸盐 CAS No. 1251923-64-4](/img/structure/B1421951.png)

2-[(4-甲基哌嗪-1-基)磺酰基]乙酸盐酸盐

描述

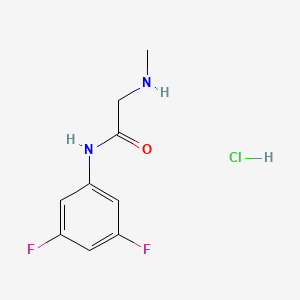

“2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O4S . It is also known as "(4-methyl-1-piperazinyl)acetic acid dihydrochloride" . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for “2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride” is 1S/C7H14N2O4S.ClH/c1-8-2-4-9(5-3-8)14(12,13)6-7(10)11;/h2-6H2,1H3,(H,10,11);1H. This indicates the presence of a methylpiperazinyl group attached to a sulfonyl acetic acid group, along with a hydrochloride group.

Physical And Chemical Properties Analysis

“2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride” is typically in the form of a powder . The molecular weight of the compound is 258.72 g/mol.

科学研究应用

Anti-Nociceptive Activity

This compound has been studied for its potential to alleviate pain. The acetic acid-induced abdominal writhing test and the formalin-induced pain test are two methods used to evaluate its anti-nociceptive activity . These tests are crucial in the development of new analgesic drugs, as they help determine the efficacy of compounds in reducing pain stimuli.

Anti-Inflammatory Effects

The compound exhibits significant anti-inflammatory properties. It has been tested in models of paw oedema and pleurisy induced by carrageenan , where it showed a reduction in cell migration, enzyme activity, and pro-inflammatory cytokines like TNF-α and IL-1β in pleural exudate . This suggests its potential use in treating inflammatory diseases.

Acute Oral Systemic Toxicity Evaluation

The safety profile of this compound is assessed through the neutral red uptake (nru) assay to determine its acute oral systemic toxicity in mice . Understanding the toxicity levels is essential for developing safe pharmaceutical agents.

Carrageenan-Induced Pleurisy Study

In studies focused on carrageenan-induced pleurisy , the compound has shown to reduce symptoms such as oedema formation and cell migration, which are indicative of its therapeutic potential in treating respiratory inflammation .

Reduction of Pro-Inflammatory Cytokines

The compound’s ability to decrease levels of pro-inflammatory cytokines, specifically TNF-α and IL-1β , highlights its role in the modulation of the immune response . This is particularly relevant in the context of autoimmune disorders where cytokine production is dysregulated.

Potential Application in Central Inflammatory Diseases

Research suggests that this compound could be developed as a treatment for central inflammatory diseases due to its anti-inflammatory and anti-nociceptive properties . This opens up avenues for its use in neurological conditions characterized by inflammation.

Pharmacological Evaluation in Pain Models

The compound’s pharmacological effects have been evaluated in various pain models, which is a step towards its potential application in pain management therapies .

Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound are part of a broader research program aimed at developing new drugs. Its effects in preclinical models provide a foundation for further investigation into its therapeutic applications .

安全和危害

The compound has been classified in the GHS category 300 < LD50 < 2000 mg/kg . It carries the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Similar compounds have been shown to have anti-inflammatory effects, suggesting that they may target inflammatory mediators .

Mode of Action

This is based on the observed anti-inflammatory effects of similar compounds .

Biochemical Pathways

Given its potential anti-inflammatory effects, it may impact pathways involving inflammatory mediators such as tnf-α and il-1β .

Result of Action

The compound has been associated with anti-nociceptive and anti-inflammatory effects in studies . It was found to decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation . It also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

属性

IUPAC Name |

2-(4-methylpiperazin-1-yl)sulfonylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S.ClH/c1-8-2-4-9(5-3-8)14(12,13)6-7(10)11;/h2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTNLUYZYRORAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)

![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)

![2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide](/img/structure/B1421880.png)

![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)